molecular formula C21H16BrN3O2S B6484788 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 942003-03-4

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B6484788
CAS No.: 942003-03-4
M. Wt: 454.3 g/mol
InChI Key: SXGMBGNVNPZOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor, followed by the introduction of the methoxy group and the benzothiazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps, including crystallization and chromatography, are essential to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom at position 2 of the benzamide ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the amide group and aromatic ring.

Reaction with Amines

In a study involving similar brominated benzothiazoles, substitution with primary or secondary amines (e.g., piperidine, hydrazine) in polar aprotic solvents (DMF or DMSO) at 80–100°C yielded aryl amine derivatives . For example:

2-Bromo-benzamide+R-NH2DMF, 90°C2-R-Amino-benzamide+HBr\text{2-Bromo-benzamide} + \text{R-NH}_2 \xrightarrow{\text{DMF, 90°C}} \text{2-R-Amino-benzamide} + \text{HBr}

Key Data:

SubstrateAmineYield (%)Conditions
TargetPiperidine78DMF, 90°C, 12h
Analog Hydrazine85EtOH, reflux, 6h

Coupling Reactions via Transition Metal Catalysis

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water produces biaryl derivatives :

2-Bromo-benzamide+Ar-B(OH)2Pd(PPh3)42-Ar-Benzamide+Byproducts\text{2-Bromo-benzamide} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-Ar-Benzamide} + \text{Byproducts}

Key Data:

Boronic AcidCatalystYield (%)Reference
PhenylPdCl₂(dppf)52
PyridylPd(OAc)₂48

Amide Bond Reactivity

The tertiary amide group undergoes hydrolysis under acidic or basic conditions. For example, refluxing with HCl/EtOH (6M, 12h) cleaves the amide bond to yield 2-bromobenzoic acid and the corresponding amine :

Benzamide+H2OHClBenzoic Acid+Amine\text{Benzamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Benzoic Acid} + \text{Amine}

Hydrolysis Conditions:

Acid/BaseTemperatureTime (h)Yield (%)
HCl/EtOHReflux1292
NaOH/MeOH60°C888

Functionalization of the Benzothiazole Ring

The 6-methoxy-1,3-benzothiazole moiety directs electrophilic substitution to the 4- and 7-positions. For instance, nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4 :

Benzothiazole+HNO3H2SO44-Nitro-benzothiazole\text{Benzothiazole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitro-benzothiazole}

Substitution Trends:

PositionElectrophileYield (%)Reference
4NO₂75
7Br₂68

Coordination Chemistry with Metal Ions

The pyridylmethyl group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Coordination complexes have been synthesized for catalytic applications:

Compound+Cu(OAc)2[Cu(Compound)2(OAc)2]\text{Compound} + \text{Cu(OAc)}_2 \rightarrow [\text{Cu(Compound)}_2(\text{OAc})_2]

Complexation Data:

Metal SaltStoichiometryApplication
Cu(OAc)₂1:2Catalysis
ZnCl₂1:1Fluorescence

Biological Activity and Derivatives

Derivatives of this compound show antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 5.94 μM for MCF-7) . Modifications at the bromine or amide group enhance potency:

DerivativeTarget Cell LineIC₅₀ (μM)Reference
40b MCF-75.94
12c HCT11650 (μg/mL)

Scientific Research Applications

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-methoxynaphthalene
  • 1-bromo-2-methoxy-3-nitrobenzene

Uniqueness

Compared to similar compounds, 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a novel derivative of benzothiazole that has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16H15BrN2O2S
  • Molecular Weight : 396.27 g/mol
  • CAS Number : Not specified in the search results.

The presence of bromine and methoxy groups in its structure is significant for its biological activity, as these functional groups can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer) cells.

Cell Line IC50 (μM) Mechanism of Action
A4313.5Induction of apoptosis
A5494.0Cell cycle arrest
MCF-75.2Inhibition of IL-6 and TNF-α

These findings suggest that the compound may act through apoptosis induction and modulation of inflammatory cytokines, which are critical in tumor progression .

Antitubercular Activity

Compounds similar to this derivative have been explored for their antitubercular properties. For instance, derivatives with similar structural motifs have exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . Although specific data for this compound is limited, its structural analogs indicate a potential for further exploration in this area.

Antimicrobial Activity

The benzothiazole scaffold is known for its antimicrobial properties. Preliminary tests indicate that compounds containing the benzothiazole moiety exhibit activity against various bacterial strains. The specific activity of our compound against common pathogens remains to be fully elucidated but aligns with trends observed in related studies .

Case Studies and Research Findings

A study focusing on benzothiazole derivatives synthesized several compounds, including variations of the target molecule. These derivatives were evaluated for their biological activities:

  • Compound B7 : This derivative exhibited significant inhibition against cancer cell lines, showcasing similar mechanisms as the target compound.
  • Cytotoxicity Testing : Compounds were tested on HEK-293 cells to assess toxicity levels, revealing that many derivatives were non-toxic at therapeutic concentrations .

Properties

IUPAC Name

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S/c1-27-15-9-10-18-19(12-15)28-21(24-18)25(13-14-6-4-5-11-23-14)20(26)16-7-2-3-8-17(16)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGMBGNVNPZOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.